Isochroman-7-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochroman-7-ylmethanol is a chemical compound that belongs to the class of isochromans Isochromans are oxygen-containing heterocycles that are structurally related to chromans They are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
Isochroman-7-ylmethanol can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which is a cyclization reaction between arylethanols and aldehydes. This reaction can be catalyzed by heteropolyacid ionic liquids in a green solvent such as dimethyl carbonate . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which facilitates the initial Meinwald rearrangement and subsequent reactions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable heterogeneous catalysts, such as Keggin-type polyoxometalates, has been explored to achieve high yields and minimize environmental impact . These methods are designed to be cost-effective and practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isochroman-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The benzylic carbon of isochromans can be oxidized to form functionalized isochromans.
Reduction: Reduction reactions can be used to modify the functional groups on the isochroman ring.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxoammonium salts, reducing agents like hydrogen gas, and various catalysts such as rhodium complexes . Reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted isochromans, which can be further functionalized to create a wide range of derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
Isochroman-7-ylmethanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of isochroman-7-ylmethanol involves its interaction with various molecular targets and pathways. For example, the oxidation of isochromans can lead to the formation of oxocarbenium ions, which can further react with nucleophiles to form functionalized products . The specific pathways and targets depend on the functional groups present on the isochroman ring and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Isochroman-7-ylmethanol can be compared with other similar compounds, such as:
Chromans: These compounds have a similar structure but lack the oxygen atom in the ring. They also exhibit diverse biological activities.
Tetrahydroisoquinolines: These compounds contain a nitrogen atom in the ring and are known for their pharmacological properties.
Isochromanones: These are oxidized derivatives of isochromans and are used in the synthesis of various bioactive molecules.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZVWNZPXLPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391113-48-6 |
Source
|
Record name | (3,4-dihydro-1H-2-benzopyran-7-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.